molecular formula C20H25NO4 B5529329 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B5529329
M. Wt: 343.4 g/mol
InChI Key: SDJYFXPJSZNOHP-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy ring and a dimethoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of 2-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(2-tert-butylphenoxy)acetic acid: This involves the reaction of 2-tert-butylphenol with chloroacetic acid in the presence of a base like potassium carbonate.

    Formation of 2-(2-tert-butylphenoxy)acetyl chloride: This step involves the conversion of 2-(2-tert-butylphenoxy)acetic acid to its corresponding acyl chloride using reagents like thionyl chloride.

    Synthesis of this compound: The final step involves the reaction of 2-(2-tert-butylphenoxy)acetyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylphenol: Shares the tert-butylphenol moiety but lacks the acetamide and dimethoxyphenyl groups.

    2,5-dimethoxyaniline: Contains the dimethoxyphenyl group but lacks the tert-butylphenoxy and acetamide moieties.

    2-(2-tert-butylphenoxy)acetic acid: Contains the tert-butylphenoxy group but lacks the acetamide and dimethoxyphenyl groups.

Uniqueness

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both tert-butyl and dimethoxyphenyl groups may enhance its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-20(2,3)15-8-6-7-9-17(15)25-13-19(22)21-16-12-14(23-4)10-11-18(16)24-5/h6-12H,13H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYFXPJSZNOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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